Technical Guide: Synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid
Technical Guide: Synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid
Executive Summary
This technical guide details the synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid , a conformationally restricted carbocyclic scaffold valuable in medicinal chemistry for glutamate receptor modulation and as a structural isostere for proline derivatives. The synthesis is achieved through a convergent two-step strategy: a regioselective Diels-Alder cycloaddition followed by a stereospecific Simmons-Smith cyclopropanation. This guide prioritizes stereochemical control and scalability, providing detailed protocols and mechanistic rationale.
Retrosynthetic Analysis & Strategy
The target molecule features a bicyclo[4.1.0]heptane core (norcarane) substituted with a carboxylic acid at position 3 and a methyl group at position 4. The vicinal relationship of these substituents on the saturated backbone, distal to the cyclopropane ring, dictates the synthetic approach.
Structural Disconnection
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Target: 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid.
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Disconnection: The cyclopropane ring (C1-C6-C7) is the most strained element, suggesting late-stage installation via cheletropic addition to an alkene.
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Precursor: Removal of the methylene bridge (C7) reveals 6-methyl-3-cyclohexene-1-carboxylic acid (also known as trans-2-methyl-4-cyclohexene-1-carboxylic acid depending on numbering conventions).
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Starting Materials: The cyclohexene precursor is accessible via a Diels-Alder [4+2] cycloaddition between 1,3-butadiene and (E)-crotonic acid .
Stereochemical Considerations
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Relative Stereochemistry (Me/COOH): The (E)-geometry of crotonic acid is conserved during the concerted Diels-Alder reaction, yielding a trans relationship between the methyl and carboxyl groups in the cyclohexene intermediate.
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Cyclopropane Orientation: The Simmons-Smith reaction is stereospecific (syn-addition). However, facial selectivity is governed by steric hindrance and directing effects. While hydroxyl groups can direct the zinc carbenoid, the homoallylic carboxyl group in this substrate exerts a weaker directing effect. The cyclopropanation is expected to proceed predominantly on the face anti to the bulky substituents, particularly if the carboxyl group is esterified prior to reaction to prevent zinc salt precipitation.
Figure 1: Retrosynthetic pathway illustrating the disconnection to commercially available starting materials.
Step-by-Step Synthetic Protocol
Step 1: Diels-Alder Cycloaddition
Objective: Synthesis of trans-6-methyl-3-cyclohexene-1-carboxylic acid. Reaction Type: Thermal [4+2] Cycloaddition.
Rationale
The reaction between 1,3-butadiene and (E)-crotonic acid proceeds with high regioselectivity to place the methyl and carboxyl groups in a 1,2-relationship (vicinal) rather than 1,3. The endo transition state is favored, but the primary stereochemical determinant is the conservation of the dienophile's (E)-geometry, resulting in the trans product.
Protocol
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Equipment: 500 mL stainless steel pressure reactor (autoclave) or heavy-walled glass pressure tube (for smaller scales <10g).
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Reagents:
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(E)-Crotonic acid (8.6 g, 100 mmol)
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1,3-Butadiene (condensed, ~10 mL, 120 mmol, 1.2 equiv)
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Solvent: Toluene (50 mL) or Xylene (for higher temperature stability).
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Inhibitor: Hydroquinone (10 mg) to prevent butadiene polymerization.
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Procedure:
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Charge the vessel with crotonic acid, solvent, and hydroquinone.
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Cool the vessel to -78°C (dry ice/acetone) and condense 1,3-butadiene into the mixture.
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Seal the reactor securely.
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Heat to 160°C for 12-24 hours . (Note: Uncatalyzed Diels-Alder reactions with carboxylic acids require high temperatures; Lewis acids like AlCl3 can lower this but may complicate purification).
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Cool to room temperature and vent excess butadiene into a fume hood trap.
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Work-up:
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Extract the reaction mixture with 2M NaOH (3 x 50 mL) to isolate the carboxylic acid as its salt.
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Wash the aqueous layer with diethyl ether to remove neutral byproducts (dimers).
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Acidify the aqueous layer to pH 2 with 6M HCl.
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Extract the precipitated acid with Ethyl Acetate (3 x 50 mL).
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Dry over anhydrous MgSO4 and concentrate in vacuo.
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Purification: Recrystallization from hexane/ethyl acetate or vacuum distillation.
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Yield Expectation: 65-75%.
Step 2: Simmons-Smith Cyclopropanation
Objective: Conversion of the alkene to the bicyclo[4.1.0]heptane core.[1] Reaction Type: Cheletropic addition using Zinc-Carbenoid (Furukawa Modification).[1]
Rationale
The classic Simmons-Smith (Zn/Cu couple) is often capricious. The Furukawa modification (Et2Zn + CH2I2) provides a homogeneous, reproducible, and more reactive carbenoid species. Note: It is highly recommended to esterify the carboxylic acid to the methyl ester prior to this step to avoid quenching the diethylzinc reagent, although using excess reagent on the free acid is possible.
Protocol (via Methyl Ester Intermediate)
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Esterification (Interim Step): Treat the Step 1 product with Methanol/H2SO4 (cat.) at reflux for 4 hours. Isolate the methyl ester via standard workup.
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Cyclopropanation Reagents:
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Substrate: Methyl 6-methyl-3-cyclohexene-1-carboxylate (15.4 g, 100 mmol).
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Diethylzinc (Et2Zn): 1.0 M solution in hexanes (200 mL, 200 mmol, 2.0 equiv).
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Diiodomethane (CH2I2): (53.6 g, 16.1 mL, 200 mmol, 2.0 equiv).
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Solvent: Anhydrous Dichloromethane (DCM) (500 mL).
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Procedure:
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Safety Warning: Diethylzinc is pyrophoric. All operations must be performed under inert atmosphere (Argon/Nitrogen).
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Cool the solution of substrate in DCM to 0°C.
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Add Diethylzinc solution dropwise via cannula/syringe over 20 minutes.
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Add Diiodomethane dropwise over 20 minutes. A white precipitate (ZnI2) may form.
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Allow the mixture to warm to room temperature and stir for 12 hours.
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Monitor by TLC or GC-MS for disappearance of the alkene.
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Quenching & Work-up:
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Hydrolysis (Final Step):
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Dissolve the crude ester in THF/Water (1:1).
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Add LiOH (3 equiv) and stir at 50°C until hydrolysis is complete.
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Acidify and extract to obtain the final carboxylic acid.
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Analytical Characterization & Data
| Parameter | Specification | Method |
| Appearance | White crystalline solid or viscous oil | Visual |
| Molecular Formula | C9H14O2 | - |
| Molecular Weight | 154.21 g/mol | - |
| 1H NMR (CDCl3) | δ 0.4-0.8 (m, cyclopropane protons), 1.1 (d, methyl), 2.3 (m, CH-COOH), 10-12 (br s, COOH) | 400 MHz |
| MS (ESI-) | [M-H]- = 153.1 | LC-MS |
| Stereochemistry | trans-4-methyl, trans-3-carboxyl (relative) | NOESY |
Mechanistic Pathway (Graphviz)
Figure 2: Mechanism of the Furukawa-modified Simmons-Smith cyclopropanation.
Critical Process Parameters (CPP)
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Diels-Alder Temperature: Maintaining >150°C is critical for the reaction with crotonic acid. If conversion is low, consider adding a Lewis Acid catalyst like SnCl4 (0.1 equiv) at lower temperatures (0°C -> RT), though this alters the workup.
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Inert Atmosphere: The Simmons-Smith reaction fails in the presence of moisture or oxygen due to the decomposition of the organozinc reagent.
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Reagent Quality: Diiodomethane should be copper-stabilized or freshly distilled; degraded reagents (brown color) significantly lower yields.
References
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Diels-Alder Reaction of Butadiene and Crotonic Acid
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Simmons-Smith Cyclopropanation (Furukawa Modification)
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Furukawa, J., Kawabata, N., & Nishimura, J.[6] (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link
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Charette, A. B., & Beauchemin, A.[6] (2001).[6] Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions, 58, 1–415. Link
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Stereochemical Control in Cyclopropanation
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Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. Link
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Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 6. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
